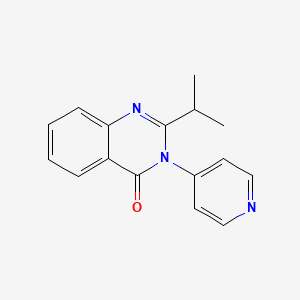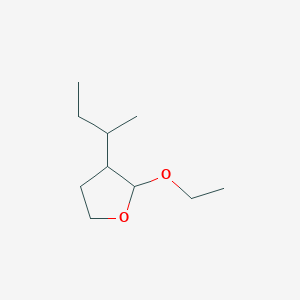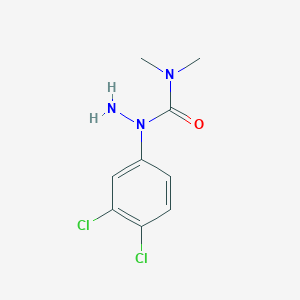
1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group attached to a dimethylhydrazine carboxamide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with dimethylamine and phosgene. The process can be summarized as follows:
Starting Material: 3,4-dichloroaniline.
Reagent: Phosgene.
Intermediate: Isocyanate derivative.
Final Reaction: The isocyanate derivative is reacted with dimethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent but often involve the use of catalysts and specific solvents.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Photosystem II Inhibition: The compound blocks the plastoquinone binding site of photosystem II, inhibiting electron flow and disrupting photosynthesis.
Molecular Targets: The primary target is the photosystem II complex in plants.
Pathways Involved: The inhibition of electron transport in photosystem II leads to a reduction in ATP and NADPH production, ultimately affecting cellular energy metabolism.
Comparison with Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron): Shares a similar structure and mechanism of action.
Hydrazine-coupled Pyrazoles: Known for their diverse pharmacological effects.
Uniqueness: 1-(3,4-Dichlorophenyl)-N,N-dimethylhydrazine-1-carboxamide is unique due to its specific structural features and its ability to inhibit photosystem II with high specificity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
36012-23-4 |
|---|---|
Molecular Formula |
C9H11Cl2N3O |
Molecular Weight |
248.11 g/mol |
IUPAC Name |
1-amino-1-(3,4-dichlorophenyl)-3,3-dimethylurea |
InChI |
InChI=1S/C9H11Cl2N3O/c1-13(2)9(15)14(12)6-3-4-7(10)8(11)5-6/h3-5H,12H2,1-2H3 |
InChI Key |
TUACKMDQJPUQBC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C1=CC(=C(C=C1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


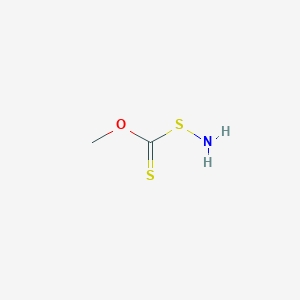
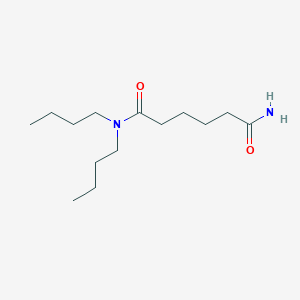
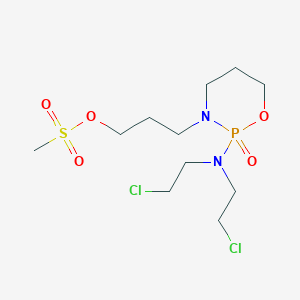

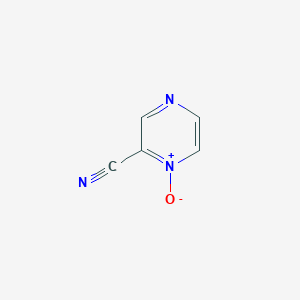

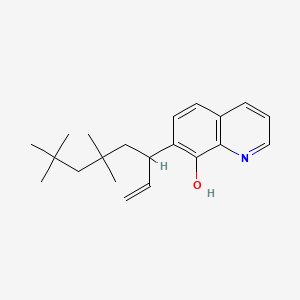
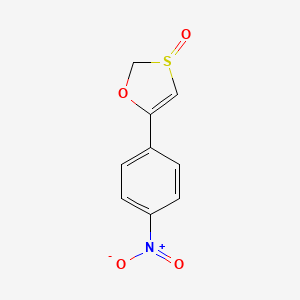
![3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14681259.png)
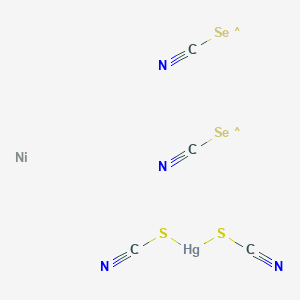
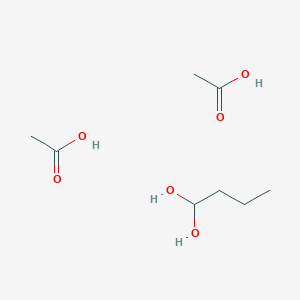
![Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]-](/img/structure/B14681278.png)
